molecular formula C12H19NO3 B8615892 Tert-butyl 4-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate

Tert-butyl 4-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No. B8615892
M. Wt: 225.28 g/mol
InChI Key: ILTPHJJXQXKEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl 4-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-4-5-10(14)9(13)6-8/h8-9H,4-7H2,1-3H3

InChI Key

ILTPHJJXQXKEND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(=O)C1C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of t-butyl 4-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate (800 mg, 3.52 mmol) in dry dichloromethane (75 ml) was added Celite (2 g), sodium acetate (0.82 g, 10 mmol) and pyridinium chlorochromate (1.1 g, 5.1 mmol). The mixture was stirred under nitrogen for 66 h. The dark suspension was diluted with ether (50 ml) and filtered through a plug of silica gel to give a light brown solution. Removal of solvent by rotary evaporation and purification by column chromatography of the residue, using a methanol/dichloromethane gradient (0-10% methanol) as eluent, gave the ketone as a pale yellow oil (770 mg, 96%).
Name
t-butyl 4-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
96%

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